Cas no 74162-56-4 (Ethanone,1-[5-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,4]benzodiazepin-2-yl]-)

Ethanone,1-[5-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,4]benzodiazepin-2-yl]- structure
74162-56-4 structure
Product Name:Ethanone,1-[5-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,4]benzodiazepin-2-yl]-
CAS No:74162-56-4
MF:C18H20N4OS
MW:340.442602157593
CID:577773
PubChem ID:135554556
Update Time:2025-04-19

Ethanone,1-[5-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,4]benzodiazepin-2-yl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[5-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,4]benzodiazepin-2-yl]-
    • 1-[5-(4-methylpiperazin-1-yl)-4H-thieno[2,3-b][1,4]benzodiazepin-2-yl]ethanone
    • BRN 5629526
    • CHEMBL355724
    • Ethanone, 1-(5-(4-methyl-1-piperazinyl)-10H-thieno(2,3-b)(1,4)benzodiazepin-2-yl)-
    • DTXSID80995622
    • 1-[5-(4-Methylpiperazin-1-yl)-4H-thieno[2,3-b][1,4]benzodiazepin-2-yl]ethan-1-one
    • 74162-56-4
    • 1-(5-(4-Methyl-1-piperazinyl)-10H-thieno(2,3-b)(1,4)benzodiazepin-2-yl)ethanone
    • Inchi: 1S/C18H20N4OS/c1-12(23)16-11-15-18(24-16)20-14-6-4-3-5-13(14)17(19-15)22-9-7-21(2)8-10-22/h3-6,11,20H,7-10H2,1-2H3
    • InChI Key: AOEPTQAXMLYCKU-UHFFFAOYSA-N
    • SMILES: S1C(C(C)=O)=CC2=C1NC1C=CC=CC=1C(=N2)N1CCN(C)CC1

Computed Properties

  • Exact Mass: 340.13578245g/mol
  • Monoisotopic Mass: 340.13578245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 76.2Ų

Ethanone,1-[5-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,4]benzodiazepin-2-yl]- Related Literature

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